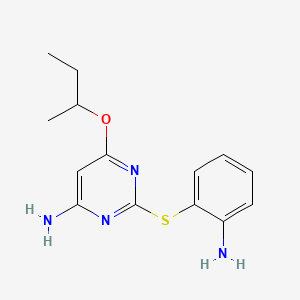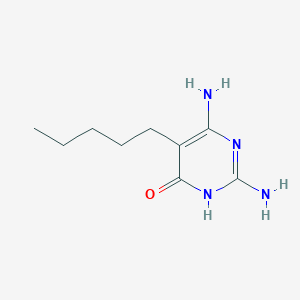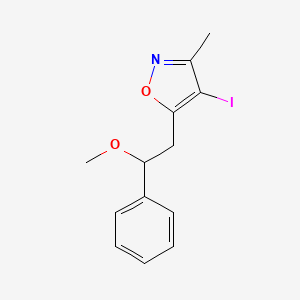
Isoxazole, 4-iodo-5-(2-methoxy-2-phenylethyl)-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-iodo-5-(2-methoxy-2-phenylethyl)-3-methylisoxazole is a chemical compound with a complex structure that includes an iodine atom, a methoxy group, a phenylethyl group, and a methylisoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-5-(2-methoxy-2-phenylethyl)-3-methylisoxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the Iodine Atom: The iodine atom can be introduced through an iodination reaction using reagents like iodine or an iodine-containing compound.
Attachment of the Methoxy and Phenylethyl Groups: These groups can be introduced through substitution reactions, where appropriate precursors are reacted with the isoxazole intermediate.
Industrial Production Methods
Industrial production of 4-iodo-5-(2-methoxy-2-phenylethyl)-3-methylisoxazole may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
化学反应分析
Types of Reactions
4-iodo-5-(2-methoxy-2-phenylethyl)-3-methylisoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the iodine atom.
科学研究应用
4-iodo-5-(2-methoxy-2-phenylethyl)-3-methylisoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-iodo-5-(2-methoxy-2-phenylethyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact mechanism can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-iodo-5-(2-methoxy-2-phenylethyl)-3-methyl-1,2-oxazole
- 4-iodo-5-(2-methoxy-2-phenylethyl)-3-methyl-1,3-oxazole
Uniqueness
4-iodo-5-(2-methoxy-2-phenylethyl)-3-methylisoxazole is unique due to its specific combination of functional groups and structural features
属性
CAS 编号 |
61449-24-9 |
|---|---|
分子式 |
C13H14INO2 |
分子量 |
343.16 g/mol |
IUPAC 名称 |
4-iodo-5-(2-methoxy-2-phenylethyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C13H14INO2/c1-9-13(14)12(17-15-9)8-11(16-2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3 |
InChI 键 |
PLYWYXNMAYWKGI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=C1I)CC(C2=CC=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12908710.png)
![Glycine, N-[1-[N-[(1,1-dimethylethoxy)carbonyl]glycyl]-L-prolyl]-](/img/structure/B12908718.png)

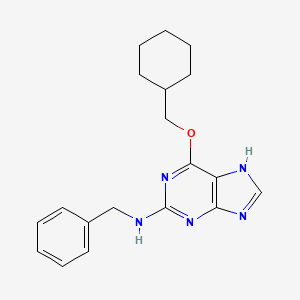
![5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine](/img/structure/B12908729.png)
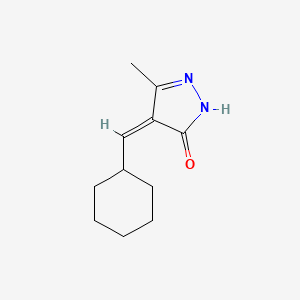

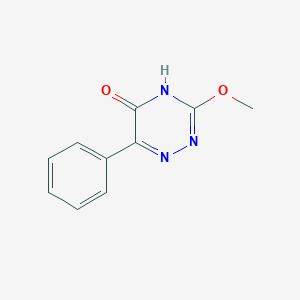
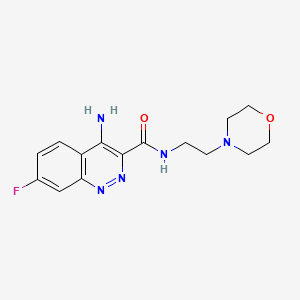
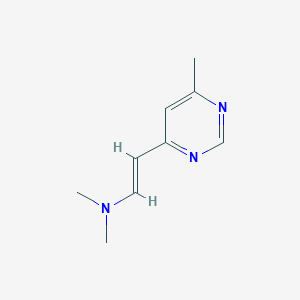
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B12908761.png)
![Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12908766.png)
